tert-butyl 6-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 6-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl ester group, a fluorine atom, and a dihydroquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the following steps:
Formation of the quinoline core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin reacts with an aryl aldehyde in the presence of a base.
Introduction of the fluorine atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.
Formation of the tert-butyl ester: The carboxylic acid group can be esterified using tert-butyl alcohol and an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the dihydroquinoline core is oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline core back to the dihydroquinoline form.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Tert-butyl 6-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 6-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The dihydroquinoline core can interact with nucleic acids or proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-fluoroquinoline: Lacks the tert-butyl ester group.
tert-butyl quinoline-1(2H)-carboxylate: Lacks the fluorine atom.
3,4-dihydroquinoline-1(2H)-carboxylate: Lacks both the fluorine atom and the tert-butyl ester group.
Uniqueness
Tert-butyl 6-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to the combination of the tert-butyl ester group, the fluorine atom, and the dihydroquinoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H18FNO2 |
---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
tert-butyl 6-fluoro-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C14H18FNO2/c1-14(2,3)18-13(17)16-8-4-5-10-9-11(15)6-7-12(10)16/h6-7,9H,4-5,8H2,1-3H3 |
InChI Key |
PJQAIRWPBWDUHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.